![molecular formula C14H10Cl2O2 B067181 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde CAS No. 194802-96-5](/img/structure/B67181.png)

2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde

Übersicht

Beschreibung

2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde belongs to a family of organic compounds known for their benzaldehyde backbone modified with various substituents, influencing their chemical behavior and properties. These compounds have been studied for their potential in various chemical syntheses and applications due to their unique reactivity patterns.

Synthesis Analysis

The synthesis of related benzaldehyde derivatives often involves regioselective protection of hydroxyl groups, followed by reactions with other chemical entities. For instance, the regioselective protection of 3,4-dihydroxy-benzaldehyde with different protecting groups highlights the synthetic strategies employed to modify benzaldehyde compounds (Plourde & Spaetzel, 2002).

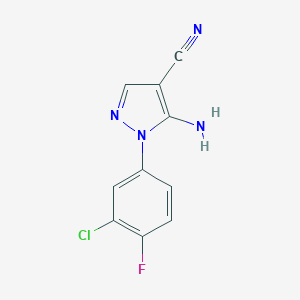

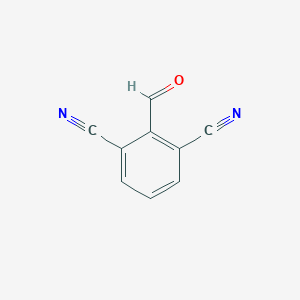

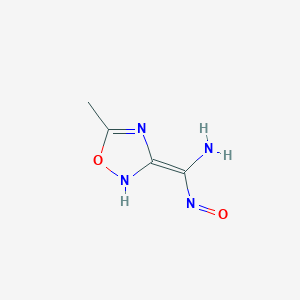

Molecular Structure Analysis

The molecular structure of similar compounds is characterized using spectroscopic techniques and X-ray crystallography. For example, spectroscopic studies and structure determination by X-ray analysis provide insights into the molecular arrangement and electron distribution within these molecules (Özay et al., 2013).

Chemical Reactions and Properties

Benzaldehyde derivatives engage in various chemical reactions, highlighting their reactivity and potential for synthesis of complex molecules. The oxygenation of methylarenes to benzaldehyde derivatives using polyoxometalate mediated electron transfer-oxygen transfer reaction in aqueous sulfuric acid illustrates the chemical versatility of benzaldehyde-related compounds (Sarma, Efremenko, & Neumann, 2015).

Physical Properties Analysis

The physical properties of benzaldehyde derivatives, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. Studies on compounds like 2-methoxy-benzaldehyde, which share structural similarities, reveal the impact of substituents on these physical properties through X-ray crystallography and vibrational spectroscopy (Ribeiro-Claro, Drew, & Félix, 2002).

Chemical Properties Analysis

The chemical properties of benzaldehyde derivatives, including reactivity towards nucleophiles and electrophiles, and participation in cycloaddition reactions, define their utility in organic synthesis. The synthesis and properties of 5,10,15,20-tetrakis[4-(alkoxysilyl)phenyl]porphyrins, involving selective deprotection of benzaldehyde diethyl acetals, showcase the chemical manipulation of benzaldehyde derivatives for synthesizing complex molecules (Ishida et al., 2010).

Wissenschaftliche Forschungsanwendungen

Regioselective Protection of Hydroxyl Groups : A study demonstrated the regioselective protection of hydroxyl groups in dihydroxy-benzaldehydes, including 3,4-dihydroxy-benzaldehyde, which is structurally similar to 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde. This process is crucial for synthetic chemistry applications (Plourde & Spaetzel, 2002).

Catalytic Oxidation for Benzaldehyde Production : Benzaldehyde and its derivatives, including 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde, have significant applications in industries like cosmetics, perfumery, and pharmaceuticals. Their production through catalytic oxidation processes is an area of active research (Sharma, Soni, & Dalai, 2012).

Medical Applications in Hemoglobin Modification : Substituted benzaldehydes are researched for their potential to bind to hemoglobin and increase its oxygen affinity. This property is significant for treating conditions like sickle cell disease (Beddell et al., 1984).

Enzyme Catalyzed Asymmetric C–C-Bond Formation : Enzymatic processes involving benzaldehyde derivatives, including 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde, have been studied for asymmetric C–C-bond formation, which is important in pharmaceutical synthesis (Kühl et al., 2007).

Selective Oxidation in Eco-Friendly Processes : Research has focused on the eco-friendly selective oxidation of primary alcohols to corresponding aldehydes, including benzaldehyde derivatives. Such processes are important for the cosmetics and pharmaceutical industries (Han et al., 2010).

Synthesis of Labeled Benzaldehydes : The synthesis of functionalized and labeled benzaldehydes, which can be applied in the synthesis of pharmaceutical drugs and natural products, is another area of research (Boga, Alhassan, & Hesk, 2014).

Eigenschaften

IUPAC Name |

2-[(3,4-dichlorophenyl)methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-12-6-5-10(7-13(12)16)9-18-14-4-2-1-3-11(14)8-17/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEJOQROGJRIGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358243 | |

| Record name | 2-[(3,4-dichlorobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde | |

CAS RN |

194802-96-5 | |

| Record name | 2-[(3,4-dichlorobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B67104.png)

![1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride](/img/structure/B67127.png)